(R)-2-Amino-2-(2-ethylphenyl)acetic acid
Description
(R)-2-Amino-2-(2-ethylphenyl)acetic acid is a chiral α-amino acid derivative featuring a phenyl ring substituted with an ethyl group at the ortho position. The (R)-stereochemistry at the α-carbon is critical for its biological interactions, as stereochemistry often dictates binding affinity and metabolic stability. These analogs are widely used in pharmaceuticals, agrochemicals, and biochemical research, serving as precursors or active components in drug discovery .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-ethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-7-5-3-4-6-8(7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
SECDHIOTYCLRES-SECBINFHSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@H](C(=O)O)N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the use of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-ethylphenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-ethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups into more reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
®-2-Amino-2-(2-ethylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential role in biochemical pathways and as a ligand for various receptors.
Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which ®-2-Amino-2-(2-ethylphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (R)-2-amino-2-(2-ethylphenyl)acetic acid with key analogs, emphasizing substituent effects:
Key Observations :
- Steric Effects : Ortho-substituted analogs (e.g., ethyl, Cl, OCH₃) introduce steric hindrance, which may alter binding to enzymatic pockets compared to para-substituted derivatives .
- Acidity: The hydroxyl variant (C₈H₉NO₃) exhibits higher acidity due to the -OH group, impacting ionization and solubility .
Enzyme Interactions
- Collagenase Inhibition: Dichlorobenzyl analogs (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) show IC₅₀ values correlated with substituent position. Ortho-substituted ethyl groups may similarly influence binding via π-π interactions or steric effects .
- Neuroactivity : Isoxazole-containing analogs (e.g., ibotenic acid) exhibit neurotoxic effects, suggesting that the ethyl-substituted compound could modulate neurological targets if properly functionalized .
Antiproliferative Potential
- Hybrid Compounds : Benzopyran-4-one-isoxazole hybrids demonstrate that substituent bulkiness (e.g., ethyl vs. methyl) impacts antiproliferative activity. The ethyl group’s larger size may enhance target selectivity .
Stereochemical Considerations
The (R)-configuration is critical for bioactivity. For example:
- In , (R)-3-bromo-dihydroisoxazol derivatives showed distinct optical rotations ([α]D²⁰ = -168.5°) and enantiomer-specific enzyme interactions .
- (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid’s stereochemistry likely affects hydrogen-bonding patterns with residues like Gln215, as seen in collagenase docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
